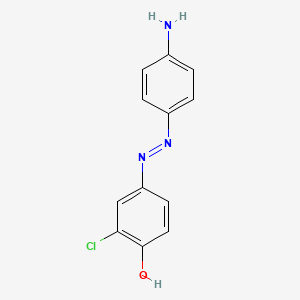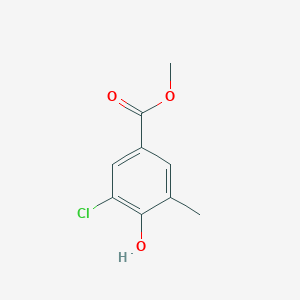
a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
α-D-葡萄吡喃糖苷,2-(乙酰氨基)-2-脱氧-3-O-(苯甲基)-4,6-O-(苯亚甲基)-苯甲基-: 是一种复杂的碳水化合物衍生物。它是一种修饰过的葡萄吡喃糖苷,其中葡萄糖分子与不同的苯甲基和乙酰氨基连接。
准备方法
合成路线和反应条件
α-D-葡萄吡喃糖苷,2-(乙酰氨基)-2-脱氧-3-O-(苯甲基)-4,6-O-(苯亚甲基)-苯甲基- 的合成通常涉及多个步骤:
羟基的保护: 葡萄糖分子上的羟基使用苄基或苯甲基进行保护。
引入乙酰氨基: 通过乙酰化,在葡萄糖分子的 2 位引入乙酰氨基。
苯亚甲基缩醛的形成: 4,6-羟基被保护为苯亚甲基缩醛。
脱保护: 去除保护基团,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用自动化反应器、优化反应条件和高效的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以在羟基上发生氧化反应。
还原: 乙酰氨基可以发生还原反应,将其转化为胺。
取代: 在适当的条件下,苯甲基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 取代反应可能涉及卤化物或胺等亲核试剂。
主要产物
氧化: 带有羧基或酮基的氧化衍生物。
还原: 带有伯胺或仲胺基的还原衍生物。
取代: 各种官能团取代苯甲基的取代衍生物。
科学研究应用
化学
复杂碳水化合物的合成: 用作合成更复杂碳水化合物分子的中间体。
碳水化合物-蛋白质相互作用的研究: 用于研究碳水化合物如何与蛋白质相互作用。
生物学
糖基化研究: 用于研究生物系统中的糖基化过程。
细胞信号传导: 研究它在涉及碳水化合物的细胞信号通路中的作用。
医学
药物开发: 潜在用于开发基于碳水化合物的药物。
诊断工具: 用于开发检测与碳水化合物相关的疾病的诊断工具。
工业
生物技术: 用于生产涉及碳水化合物的生物技术产品。
食品工业:
作用机制
α-D-葡萄吡喃糖苷,2-(乙酰氨基)-2-脱氧-3-O-(苯甲基)-4,6-O-(苯亚甲基)-苯甲基- 的作用机制涉及它与特定分子靶标的相互作用。这些相互作用会影响各种生物通路,包括:
酶抑制: 该化合物可以抑制参与碳水化合物代谢的酶。
受体结合: 它可以与细胞表面上的碳水化合物受体结合,影响细胞信号传导和通讯。
相似化合物的比较
类似化合物
甲基 α-D-葡萄吡喃糖苷: 一种更简单的带有单个甲基的葡萄糖衍生物。
苯甲基 α-D-葡萄吡喃糖苷: 结构相似,但缺少乙酰氨基和苯亚甲基。
乙酰氨基 α-D-葡萄吡喃糖苷: 含有乙酰氨基,但缺少苯甲基和苯亚甲基。
独特性
结构复杂性: 多个官能团的存在使其比类似化合物更复杂。
多功能性: 其独特的结构使其能够参与更广泛的化学反应和生物相互作用。
官能团的组合提供了独特的特性,可以在各种科学和工业应用中得到利用。
属性
IUPAC Name |
N-[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6/c1-20(31)30-25-27(32-17-21-11-5-2-6-12-21)26-24(19-34-28(36-26)23-15-9-4-10-16-23)35-29(25)33-18-22-13-7-3-8-14-22/h2-16,24-29H,17-19H2,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOQGCMJGSYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)



![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)




